6-(5-bromofuran-2-yl)nicotinonitrile
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Overview
Description
6-(5-bromofuran-2-yl)nicotinonitrile is a heterocyclic organic compound that features a brominated furan ring attached to a nicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-bromofuran-2-yl)nicotinonitrile typically involves the bromination of furan followed by a series of reactions to introduce the nicotinonitrile group. One common method involves the following steps:
Bromination of Furan: Furan is brominated using molecular bromine in a solvent such as dichloromethane to yield 5-bromo-furan.
Formation of Nicotinonitrile: The brominated furan is then reacted with nicotinonitrile under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-(5-bromofuran-2-yl)nicotinonitrile undergoes various types of chemical reactions, including:
Electrophilic Substitution: The bromine atom on the furan ring can be substituted with other electrophiles.
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide are common.
Oxidation: Potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield nitro or sulfonyl derivatives, while nucleophilic substitution can produce various substituted nitriles.
Scientific Research Applications
6-(5-bromofuran-2-yl)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 6-(5-bromofuran-2-yl)nicotinonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-furan-2-yl)-[1,3]thiazolo[4,5-b]pyridine
- 6-(5-Bromo-furan-2-yl)-5-nitroso-imidazo[2,1-b]thiazole
- 3-(5-Bromo-furan-2-yl)-acrylic acid
Uniqueness
6-(5-bromofuran-2-yl)nicotinonitrile is unique due to its specific combination of a brominated furan ring and a nicotinonitrile moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
619334-29-1 |
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Molecular Formula |
C10H5BrN2O |
Molecular Weight |
249.06 g/mol |
IUPAC Name |
6-(5-bromofuran-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H5BrN2O/c11-10-4-3-9(14-10)8-2-1-7(5-12)6-13-8/h1-4,6H |
InChI Key |
JMVGDWOYNIKXAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C#N)C2=CC=C(O2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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